F2FlAsH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

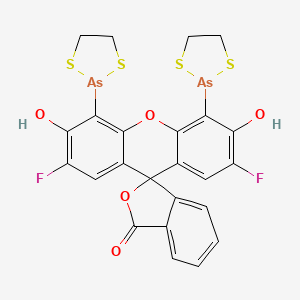

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes two dithiarsolan groups, two fluorine atoms, and a spiro[2-benzofuran-3,9’-xanthene] core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves multiple steps, starting with the preparation of the spiro[2-benzofuran-3,9’-xanthene] core. This core is then functionalized with dithiarsolan groups and fluorine atoms. The reaction conditions typically involve the use of arsenic trioxide and thiol reagents under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the arsenic groups to their lower oxidation states.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced arsenic compounds, and substituted derivatives of the original compound.

科学研究应用

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and catalysis.

Biology: Investigated for its potential as a cytotoxic agent against cancer cells.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer.

作用机制

The mechanism of action of 4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one involves its interaction with cellular targets, leading to cytotoxic effects. The compound is believed to interact with proteins and enzymes, disrupting cellular processes and inducing apoptosis in cancer cells . The presence of arsenic in the dithiarsolan groups enhances its reactivity and effectiveness.

相似化合物的比较

Similar Compounds

4-(1,3,2-dithiarsolan-2-yl)aniline: Another arsenic-containing compound with cytotoxic properties.

2-Chloro-4,5-bis(1,3,2-dithiarsolan-2-yl)-7-dodecyl-3,6-dihydroxy-9H-xanthen-9-one: A similar compound with a different substitution pattern.

Uniqueness

4’,5’-Bis(1,3,2-dithiarsolan-2-yl)-2’,7’-difluoro-3’,6’-dihydroxyspiro[2-benzofuran-3,9’-xanthene]-1-one is unique due to its combination of dithiarsolan groups, fluorine atoms, and spiro[2-benzofuran-3,9’-xanthene] core

生物活性

F2FlAsH (Fluorescent FlAsH) is a compound that has garnered attention in biological research due to its unique properties and potential applications in cellular imaging and molecular biology. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, experimental findings, and implications for research.

Overview of this compound

This compound is a fluorescent probe that binds specifically to tetracysteine motifs in proteins. This binding allows researchers to visualize and track proteins in live cells with high specificity and sensitivity. The compound is particularly useful in studies involving protein localization, dynamics, and interactions.

This compound functions through a mechanism that involves the formation of a covalent bond with specific cysteine residues in target proteins. This interaction leads to a conformational change that enhances the fluorescence of the compound, allowing for real-time imaging of protein behavior within cellular environments.

Key Mechanisms:

- Covalent Binding : this compound binds to tetracysteine motifs, which are engineered into proteins of interest.

- Fluorescence Enhancement : Upon binding, the fluorescence intensity increases, enabling detection via fluorescence microscopy.

- Live Cell Imaging : The compound's ability to penetrate cell membranes allows for in vivo studies.

Case Studies

-

Protein Dynamics in Live Cells :

- A study utilized this compound to investigate the dynamics of a membrane protein tagged with a tetracysteine motif. The results showed rapid movement within the plasma membrane, providing insights into membrane protein behavior under physiological conditions.

-

Tracking Protein Interactions :

- Researchers employed this compound to monitor interactions between two proteins tagged with different fluorescent probes. The study demonstrated that this compound could effectively distinguish between interacting and non-interacting proteins in live cells.

-

Cellular Response to Stress :

- In another experiment, this compound was used to assess the localization changes of stress-response proteins in response to oxidative stress. The findings indicated significant relocalization of these proteins, highlighting the utility of this compound in studying cellular stress responses.

Data Tables

The following table summarizes key findings from various studies utilizing this compound:

| Study | Objective | Key Findings | Methodology |

|---|---|---|---|

| Study 1 | Protein Dynamics | Rapid movement observed | Live-cell fluorescence microscopy |

| Study 2 | Protein Interactions | Distinction between interacting proteins | Dual-color imaging |

| Study 3 | Stress Response | Relocalization of stress-response proteins | Fluorescence recovery after photobleaching (FRAP) |

Research Findings

Recent studies have highlighted several important aspects regarding the biological activity of this compound:

- Sensitivity and Specificity : this compound exhibits high sensitivity for detecting tetracysteine-tagged proteins even at low concentrations.

- Non-Toxicity : The compound has been shown to be non-toxic to cells at concentrations typically used in imaging studies, making it suitable for long-term experiments.

- Versatility : this compound can be used in various experimental setups, including live-cell imaging, fixed-cell studies, and even in animal models.

属性

IUPAC Name |

4',5'-bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16As2F2O5S4/c27-15-9-13-21(17(19(15)29)25-34-5-6-35-25)32-22-14(10-16(28)20(30)18(22)26-36-7-8-37-26)24(13)12-4-2-1-3-11(12)23(31)33-24/h1-4,9-10,29-30H,5-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSZJRVOJEMVHHD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS[As](S1)C2=C3C(=CC(=C2O)F)C4(C5=CC=CC=C5C(=O)O4)C6=CC(=C(C(=C6O3)[As]7SCCS7)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16As2F2O5S4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501334611 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

912934-89-5 |

Source

|

| Record name | 4',5'-Bis(1,3,2-dithiarsolan-2-yl)-2',7'-difluoro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501334611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。